![molecular formula C19H23BO3 B1454972 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 446311-34-8](/img/structure/B1454972.png)
2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a phenylboronic ester derivative . It’s a complex organic compound that contains boron, oxygen, and carbon atoms in its structure .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with the reaction of 4-methoxyaniline with 2-bromo-1-phenylethanone in the presence of cesium carbonate. This reaction forms an intermediate product, which is then reduced at the carbonyl group to form the final product .Molecular Structure Analysis
The molecular structure of this compound has been determined by X-ray single crystal diffraction and optimized by Density Functional Theory (DFT). The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure .Scientific Research Applications
4-MPP-TMD has been studied extensively for its potential applications in organic synthesis, drug discovery, and materials science. It has been used as a catalyst in a number of organic reactions, including Heck, Suzuki, and Stille couplings, as well as in the synthesis of a number of heterocyclic compounds. It has also been used as a reagent in the synthesis of a variety of drug molecules, including those used to treat cancer, diabetes, and Alzheimer’s disease. In addition, 4-MPP-TMD has been used in the synthesis of polymers and other materials for use in a variety of applications.
Mechanism of Action
Target of Action
It’s known that phenylboronic ester derivatives, which this compound is a part of, are widely used in biology, organic synthesis, catalysis, and crystal engineering .
Mode of Action
Phenylboronic esters are known to interact with biological targets through the boronic acid moiety, which can form reversible covalent bonds with diols and amino acids in biological systems .
Biochemical Pathways
Phenylboronic esters have been used in a variety of applications, including the glycosylation of insulin and the prevention of cell aggregation caused by adhesion of antibodies to red blood cells after blood transfusion .
Advantages and Limitations for Lab Experiments
The main advantages of using 4-MPP-TMD in laboratory experiments are its stability, non-toxicity, and low cost. It is also relatively easy to synthesize and store, making it an ideal reagent for use in a variety of experiments. The main limitation of 4-MPP-TMD is its low reactivity, which can make it difficult to use in certain reactions.
Future Directions
The potential applications of 4-MPP-TMD are still being explored, and there are a number of potential future directions for research. These include the use of 4-MPP-TMD in the synthesis of novel drug molecules, the development of new catalysts based on the compound, the use of 4-MPP-TMD in the synthesis of polymers and other materials, and the use of 4-MPP-TMD as a reagent in organic synthesis. In addition, further research into the biochemical and physiological effects of 4-MPP-TMD is needed in order to understand its potential toxicity and other safety considerations.
Safety and Hazards
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-10-6-14(7-11-16)15-8-12-17(21-5)13-9-15/h6-13H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWRWTPGYBTKPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
446311-34-8 | |
Record name | 2-[4-(4-methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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